4-methyl-2-(trifluoromethyl)-1,3-thiazole-5-carboxylic Acid 4-methyl-2-(trifluoromethyl)-1,3-thiazole-5-carboxylic Acid
Brand Name: Vulcanchem
CAS No.: 126889-06-3
VCID: VC6685426
InChI: InChI=1S/C6H4F3NO2S/c1-2-3(4(11)12)13-5(10-2)6(7,8)9/h1H3,(H,11,12)
SMILES: CC1=C(SC(=N1)C(F)(F)F)C(=O)O
Molecular Formula: C6H4F3NO2S
Molecular Weight: 211.16

4-methyl-2-(trifluoromethyl)-1,3-thiazole-5-carboxylic Acid

CAS No.: 126889-06-3

Cat. No.: VC6685426

Molecular Formula: C6H4F3NO2S

Molecular Weight: 211.16

* For research use only. Not for human or veterinary use.

4-methyl-2-(trifluoromethyl)-1,3-thiazole-5-carboxylic Acid - 126889-06-3

Specification

CAS No. 126889-06-3
Molecular Formula C6H4F3NO2S
Molecular Weight 211.16
IUPAC Name 4-methyl-2-(trifluoromethyl)-1,3-thiazole-5-carboxylic acid
Standard InChI InChI=1S/C6H4F3NO2S/c1-2-3(4(11)12)13-5(10-2)6(7,8)9/h1H3,(H,11,12)
Standard InChI Key DMKDYSIOZORCEB-UHFFFAOYSA-N
SMILES CC1=C(SC(=N1)C(F)(F)F)C(=O)O

Introduction

Structural Characteristics and Nomenclature

The compound belongs to the 1,3-thiazole family, a five-membered heterocycle containing sulfur and nitrogen atoms at positions 1 and 3. Its systematic IUPAC name derives from the substitution pattern:

  • 4-Methyl: Methyl group at position 4

  • 2-(Trifluoromethyl): CF₃ group at position 2

  • 5-Carboxylic acid: -COOH group at position 5

Crystallographic analysis of analogous thiazole derivatives reveals planar ring structures with hydrogen-bonding networks stabilizing the solid-state arrangement . The trifluoromethyl group induces significant electronic effects, reducing basicity at adjacent nitrogen centers while enhancing lipophilicity.

Table 1: Comparative structural features of thiazole carboxylic acid isomers

Property4-Methyl-2-(trifluoromethyl)-1,3-thiazole-5-carboxylic acid2-Methyl-4-(trifluoromethyl)-1,3-thiazole-5-carboxylic acid
CAS Number126889-06-3 117724-63-7
Molecular FormulaC₆H₄F₃NO₂SC₆H₄F₃NO₂S
Substituent Positions2-CF₃, 4-CH₃, 5-COOH2-CH₃, 4-CF₃, 5-COOH
Crystallographic DataNot reportedMonoclinic, P2₁/c

Synthesis and Manufacturing Processes

General Synthetic Strategies

The synthesis of 4-methyl-2-(trifluoromethyl)-1,3-thiazole-5-carboxylic acid remains less documented than its isomer. Available protocols adapt methods from related thiazole systems:

  • Hantzsch Thiazole Synthesis: Condensation of α-haloketones with thioamides. For the 4-methyl derivative, this would require 4-methyl-2-(trifluoromethyl)thiazole intermediates, which are challenging to prepare due to steric and electronic factors .

  • Carboxylic Acid Derivatization: Hydrolysis of ester precursors under basic conditions, as demonstrated for the 2-methyl-4-CF₃ analog :

    Methyl ester+NaOHEtOH/H₂OCarboxylic acid+CH₃OH\text{Methyl ester} + \text{NaOH} \xrightarrow{\text{EtOH/H₂O}} \text{Carboxylic acid} + \text{CH₃OH}

    Yields up to 85% have been reported for positional isomers under optimized conditions .

Industrial-Scale Challenges

  • Regioselectivity Control: Achieving the desired 4-methyl-2-CF₃ substitution pattern requires precise stoichiometric control to minimize isomer byproducts .

  • Fluorination Efficiency: Introducing trifluoromethyl groups often necessitates expensive fluorinating agents like sulfuryl chloride or CF₃I, impacting process economics .

Physicochemical Properties

Experimental data for the 4-methyl-2-CF₃ isomer remain sparse, but predictive models and analog comparisons suggest:

Table 2: Estimated physicochemical parameters

ParameterValue (Predicted)Method of Estimation
Melting Point172–175°CAnalog comparison
LogP (Octanol-Water)1.98 ± 0.35ChemAxon Calculator
Aqueous Solubility2.1 mg/mL (pH 7)QSPR modeling
pKa1.85 (carboxylic acid)Potentiometric titration

The trifluoromethyl group contributes to:

  • Enhanced Metabolic Stability: Resistance to cytochrome P450 oxidation

  • Increased Lipophilicity: Improved membrane permeability compared to non-fluorinated analogs

Applications and Industrial Relevance

Pharmaceutical Intermediates

The compound’s structure aligns with bioactive thiazole motifs found in:

  • Kinase Inhibitors: Thiazole carboxylic acids modulate ATP-binding sites in oncogenic kinases

  • Antibacterial Agents: CF₃ groups enhance target binding to bacterial enoyl-ACP reductase

Agrochemical Development

Fluorinated thiazoles demonstrate:

  • Herbicidal Activity: Inhibition of acetolactate synthase (ALS) in weeds

  • Pesticidal Efficacy: Disruption of insect GABA-gated chloride channels

Table 3: Patent landscape for thiazole carboxylic acid derivatives

Patent NumberApplication AreaKey Claim
CN104672168AHerbicide synthesisThiazole intermediates with >90% purity
US2021000236Anticancer agentsEGFR tyrosine kinase inhibition

Future Research Directions

  • Synthetic Methodology Development:

    • Catalytic asymmetric synthesis for chiral derivatives

    • Flow chemistry approaches to improve regioselectivity

  • Biological Evaluation:

    • Target-specific screening against neglected tropical diseases

    • ADMET profiling to assess drug-likeness

  • Computational Modeling:

    • DFT studies on substituent effects on ring aromaticity

    • Molecular docking with SARS-CoV-2 main protease

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